molecular formula C18H30Cl2N2O2 B4205606 N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride

Cat. No.: B4205606
M. Wt: 377.3 g/mol
InChI Key: MEFGWZFCLKQXRS-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and a morpholinyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O2.ClH/c1-18(2,3)15-4-5-17(16(19)14-15)23-11-7-20-6-8-21-9-12-22-13-10-21;/h4-5,14,20H,6-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFGWZFCLKQXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNCCN2CCOCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butyl-2-chlorophenol with ethylene oxide to form 2-(4-tert-butyl-2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted phenoxy compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with different biological targets makes it valuable for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific receptors or enzymes, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butyl-2-chlorophenoxy)ethanol
  • 2-(4-morpholinyl)ethylamine
  • 4-tert-butyl-2-chlorophenol

Uniqueness

Compared to similar compounds, N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride stands out due to its combined structural features. The presence of both the chlorophenoxy and morpholinyl groups in a single molecule provides unique reactivity and interaction profiles, making it a valuable compound for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride
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N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride

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